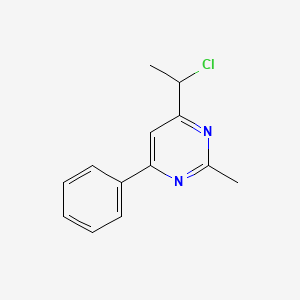![molecular formula C20H28O2 B14407071 8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 81851-45-8](/img/structure/B14407071.png)
8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[45]dec-6-ene is a chemical compound with the molecular formula C20H28O2 It is a member of the spiroketal family, characterized by a spiro-connected dioxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene typically involves the following steps:
Formation of the Spiroketal Core: The spiroketal core is formed through a cyclization reaction involving a diol and a ketone. This reaction is often catalyzed by an acid, such as p-toluenesulfonic acid, under reflux conditions.
Introduction of the Alkyl Chain: The 4-(4-Methylphenyl)pentyl group is introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of 4-methylphenylpentyl chloride with the spiroketal core in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spiroketal derivatives.
Substitution: Nucleophilic substitution reactions can occur at the alkyl chain, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Reduced spiroketal derivatives
Substitution: Substituted spiroketal derivatives
Scientific Research Applications
8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 8-(3-Methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene
- 8-Allyl-1,4-dioxaspiro[4.5]dec-7-ene
- 8-Tert-butyl-1,4-dioxaspiro[4.5]dec-7-ene
- 8-(Phenylsulfonyl)-1,4-dioxaspiro[4.5]dec-6-ene
Uniqueness
8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[45]dec-6-ene is unique due to the presence of the 4-(4-Methylphenyl)pentyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
81851-45-8 |
|---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
8-[4-(4-methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C20H28O2/c1-16-6-8-19(9-7-16)17(2)4-3-5-18-10-12-20(13-11-18)21-14-15-22-20/h6-10,12,17-18H,3-5,11,13-15H2,1-2H3 |
InChI Key |
CHAMMHKBBRIURT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCCC2CCC3(C=C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid](/img/structure/B14406995.png)
![1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene](/img/structure/B14407002.png)
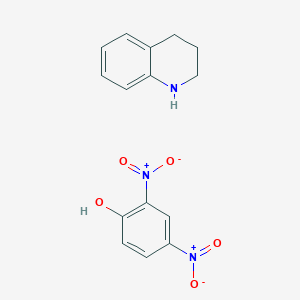
![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)
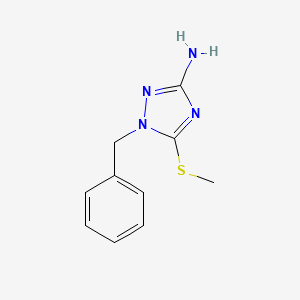
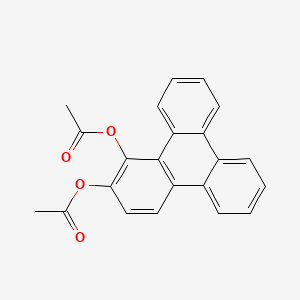
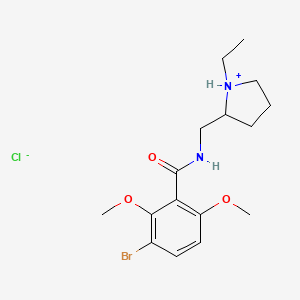
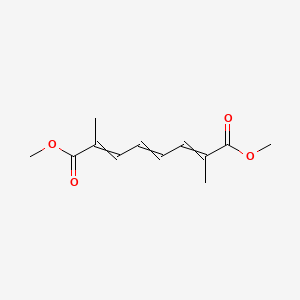
![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
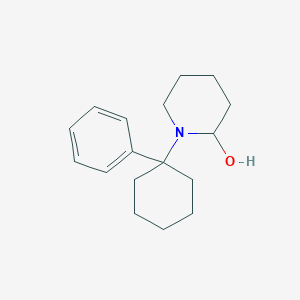

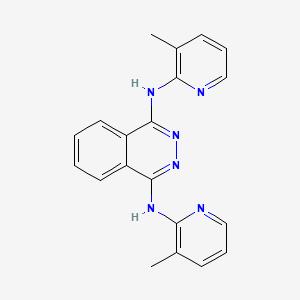
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
